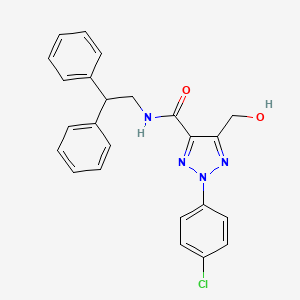
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed coupling reaction.
Addition of the Diphenylethyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential as an anti-cancer agent.
- Investigated for its use in the treatment of fungal infections.
Industry
- Used in the development of new materials with specific properties.
- Studied for its potential use in agricultural chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Triazole derivatives with different substituents.
- Other chlorophenyl-containing compounds.
- Diphenylethyl derivatives.
Uniqueness
- The combination of the triazole ring with the chlorophenyl and diphenylethyl groups provides unique chemical and biological properties.
- The hydroxymethyl group adds additional reactivity and potential for further functionalization.
Eigenschaften
Molekularformel |
C24H21ClN4O2 |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H21ClN4O2/c25-19-11-13-20(14-12-19)29-27-22(16-30)23(28-29)24(31)26-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21,30H,15-16H2,(H,26,31) |
InChI-Schlüssel |
ISVPKYGREOAZAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















